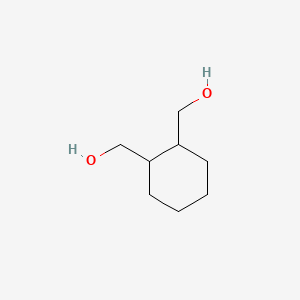
1,2-Cyclohexanedimethanol
Overview
Description
1,2-Cyclohexanedimethanol is an organic compound with the chemical formula C₈H₁₆O₂. It is a colorless, low-melting solid that is used in the production of polyester resins. This compound is a diol, meaning it has two hydroxyl (OH) functional groups. Commercial samples of this compound typically consist of a mixture of cis and trans isomers .
Mechanism of Action
1,2-Cyclohexanedimethanol (CHDM), also known as Cyclohexane-1,2-diyldimethanol, is a mixture of isomeric organic compounds with the formula C6H10(CH2OH)2 . It is a colorless low-melting solid used in the production of polyester resins .
Target of Action
CHDM is primarily targeted towards the production of polyester resins . It is one of the most important comonomers for the production of polyethylene terephthalate (PET), or polyethylene terephthalic ester (PETE), from which plastic bottles are made .
Mode of Action
CHDM interacts with its targets through a process called polycondensation . It is a di-substituted derivative of cyclohexane and is classified as a diol, meaning that it has two OH functional groups .
Biochemical Pathways
The production of CHDM involves a two-step process. The first step involves the conversion of dimethyl terephthalate (DMT) to the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD) through catalytic hydrogenation . In the second step, DMCD is further hydrogenated to CHDM .
Result of Action
The result of CHDM’s action is the production of polyester resins with enhanced strength, clarity, and solvent resistance . The properties of these polyesters can vary from the high melting crystalline poly (1,4-cyclohexylenedimethylene terephthalate), PCT, to the non-crystalline copolyesters derived from both ethylene glycol and CHDM . CHDM reduces the degree of crystallinity of PET homopolymer, improving its processability .
Action Environment
The action of CHDM is influenced by various environmental factors. For instance, the cis/trans ratio of the CHDM monomer can affect the properties of the resulting polyesters . Additionally, the type of catalyst used in the production of CHDM can influence the cis/trans ratio .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanedimethanol is produced by the catalytic hydrogenation of dimethyl terephthalate. The reaction is conducted in two steps:
- Conversion of dimethyl terephthalate to the diester dimethyl 1,4-cyclohexanedicarboxylate:
C6H4(CO2CH3)2+3H2→C6H10(CO2CH3)2
- Further hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate to this compound:
C6H10(CO2CH3)2+4H2→C6H10(CH2OH)2+2CH3OH
A copper chromite catalyst is usually used industrially. The cis/trans ratio of the this compound is affected by the catalyst .
Industrial Production Methods
The leading producers of this compound are Eastman Chemical in the United States and SK Chemicals in South Korea. The industrial production involves the same catalytic hydrogenation process mentioned above .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanedimethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Cyclohexanedione or cyclohexanecarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1,2-Cyclohexanedimethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the production of polyesters and copolyesters.
Biology: It is used in the synthesis of various biologically active compounds.
Medicine: The compound is an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of plastic bottles, carpet fibers, and other polyester-based materials.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanedimethanol: Another diol with similar applications in the production of polyesters.
Ethylene glycol: A simpler diol used in the production of polyethylene terephthalate (PET).
Propylene glycol: Another diol used in the production of polymers and as a solvent in pharmaceuticals.
Uniqueness
1,2-Cyclohexanedimethanol is unique due to its specific structure, which provides distinct properties such as enhanced strength, clarity, and solvent resistance in polyesters. The cis/trans isomer ratio also affects the properties of the resulting polymers, making it a versatile compound in various industrial applications .
Properties
IUPAC Name |
[2-(hydroxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODWINGEHBYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935698 | |
| Record name | (Cyclohexane-1,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3971-29-7, 15753-50-1, 25712-33-8 | |
| Record name | 1,2-Cyclohexanedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3971-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-1,2-Cyclohexanedimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015753501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanedimethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Cyclohexane-1,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclohexanedimethanol, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


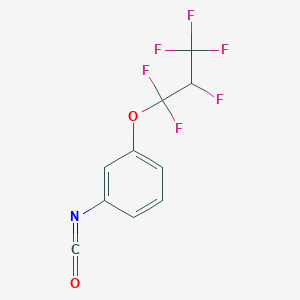
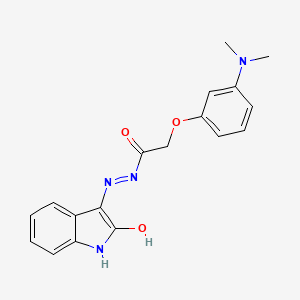
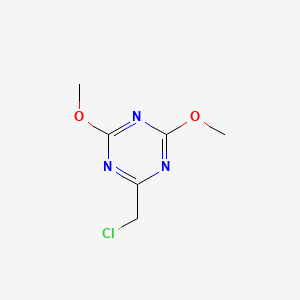
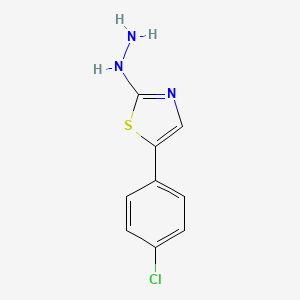
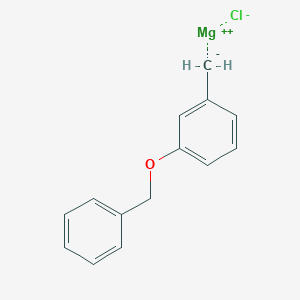

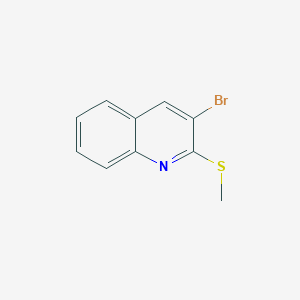

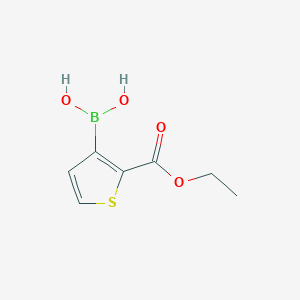
![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)
![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)
![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)
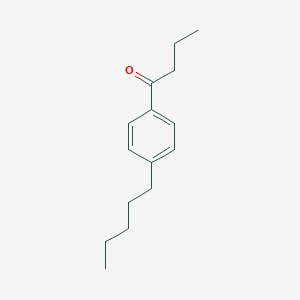
![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)
